2-(4-ethylpiperazin-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide
Description
2-(4-ethylpiperazin-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide is a synthetic organic compound that features a piperazine ring substituted with an ethyl group and a fluorophenyl group
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O/c1-2-19-7-9-20(10-8-19)12-15(21)18-17-11-13-5-3-4-6-14(13)16/h3-6,11H,2,7-10,12H2,1H3,(H,18,21)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWRJODMMUJRLV-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NN=CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC(=O)N/N=C/C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-ethylpiperazin-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethyl oxalate, followed by cyclization.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl bromide in the presence of a base such as sodium hydride.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction using 2-fluorobenzaldehyde.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-ethylpiperazin-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can break the acetamide linkage, yielding the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain neurological disorders and cancers.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used as a probe in biological studies to investigate the interaction of piperazine derivatives with biological targets.
Industrial Applications: It is employed in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar compounds to 2-(4-ethylpiperazin-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide include:
2-(4-methylpiperazin-1-yl)ethan-1-amine: This compound features a methyl group instead of an ethyl group and is used in similar applications.
2-(4-ethylpiperazin-1-yl)ethanamine: This compound lacks the fluorophenyl group and is used as a building block in organic synthesis.
2-(4-ethylpiperazin-1-yl)ethanethioamide: This compound contains a thioamide group instead of an acetamide group and is studied for its unique reactivity.
The uniqueness of 2-(4-ethylpiperazin-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
